Albendazole-2-aminosulfoxide

概要

説明

Albendazole-2-aminosulfoxide is a derivative of albendazole, a benzimidazole anthelmintic widely used to treat parasitic worm infections. This compound is known for its enhanced solubility and bioavailability compared to its parent compound, making it a valuable candidate for further pharmaceutical applications .

準備方法

Synthetic Routes and Reaction Conditions: Albendazole-2-aminosulfoxide can be synthesized through the oxidation of albendazole using various oxidizing agents. Commonly used oxidizing agents include hydrogen peroxide and sodium periodate. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the selective formation of the sulfoxide group .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .

化学反応の分析

Types of Reactions: Albendazole-2-aminosulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide group to a sulfone group.

Reduction: The sulfoxide group can be reduced back to the sulfide form.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Nucleophiles like amines and thiols.

Major Products:

Oxidation: Albendazole-2-aminosulfone.

Reduction: Albendazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Antiparasitic Applications

Albendazole-2-aminosulfoxide is primarily used in the treatment of:

- Cystic Hydatid Disease : Effective against larval forms of Echinococcus granulosus, albendazole has been shown to reduce cyst size and improve patient outcomes .

- Neurocysticercosis : The compound is crucial in treating infections caused by larval forms of Taenia solium, particularly in cases where lesions affect the central nervous system .

- Soil-Transmitted Helminth Infections : It is widely used to treat ascariasis, hookworm infections, trichuriasis, and enterobiasis, demonstrating high cure rates across various studies (e.g., 95% for Ascaris lumbricoides) .

Table 1: Efficacy of Albendazole Against Common Parasitic Infections

| Infection Type | Cure Rate (%) | Reference |

|---|---|---|

| Ascariasis | 95 | |

| Hookworm (Ancylostoma) | 92 | |

| Trichuriasis | 48 | |

| Neurocysticercosis | High | |

| Cystic Hydatid Disease | Significant |

Anticancer Potential

Recent studies have highlighted the anticancer properties of albendazole and its metabolites, including albendazole sulfoxide. Research indicates that these compounds can inhibit tumor cell growth with minimal toxicity to normal cells. Notably, they have shown effectiveness against various solid tumors such as:

- Breast Cancer

- Colorectal Cancer

- Melanoma

- Prostate Cancer

Table 2: Summary of Anticancer Studies Involving Albendazole

Case Studies

Several case studies provide insights into the clinical applications and adverse effects associated with high doses of albendazole:

- A case involving a patient who ingested veterinary-grade albendazole led to severe toxicity characterized by pancytopenia and liver dysfunction. This case underscores the importance of dosage regulation and medical oversight when using albendazole .

- Another study documented prolonged treatment with albendazole for disseminated abdominal echinococcosis over ten years, demonstrating significant clinical improvement and reduction in cyst size .

作用機序

Albendazole-2-aminosulfoxide exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to the degeneration of cytoplasmic microtubules in intestinal cells of parasites, ultimately causing their immobilization and death. The compound’s enhanced solubility allows for better absorption and distribution within the host organism .

類似化合物との比較

Albendazole: The parent compound with lower solubility and bioavailability.

Albendazole sulfone: A further oxidized form with different pharmacokinetic properties.

Mebendazole: Another benzimidazole anthelmintic with a similar mechanism of action but different solubility and efficacy profiles .

Uniqueness: Albendazole-2-aminosulfoxide stands out due to its improved solubility and bioavailability, making it a more effective option for treating parasitic infections. Its unique chemical structure allows for a broader range of chemical modifications, enhancing its potential for pharmaceutical development .

生物活性

Albendazole-2-aminosulfoxide is a significant metabolite of the widely used anthelmintic drug albendazole. This compound has garnered attention not only for its antiparasitic properties but also for its potential anticancer effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various applications, and relevant case studies.

Albendazole itself acts primarily through the inhibition of microtubule polymerization in parasitic cells. The active metabolite, albendazole sulfoxide, binds to the β-tubulin subunit of microtubules, disrupting their function and leading to cell death in susceptible parasites. This mechanism is crucial for its efficacy against a variety of helminths and protozoa.

- Microtubule Disruption : Albendazole sulfoxide causes selective degeneration of cytoplasmic microtubules in helminths, inhibiting their ability to absorb glucose and depleting their glycogen stores .

- Metabolic Pathway Inhibition : At higher concentrations, it disrupts metabolic pathways by inhibiting enzymes such as malate dehydrogenase, leading to energy depletion and immobilization of the parasite .

Efficacy Against Helminths

Albendazole has been shown to be effective against a range of helminth infections. A comprehensive review highlighted its broad-spectrum activity with various cure rates depending on the type of infection:

| Infection Type | Cure Rate (%) | Reference |

|---|---|---|

| Hookworm | 78% | |

| Ascaris lumbricoides | 95% | |

| Trichuris trichiura | 48% | |

| Strongyloides stercoralis | 62% |

Anticancer Potential

Recent studies have explored the potential of albendazole and its metabolites as anticancer agents. Notably, research has indicated that albendazole can interact with vascular endothelial growth factor receptor 2 (VEGFR-2), suggesting a role in inhibiting angiogenesis:

- Molecular Dynamics Studies : Simulations have shown that albendazole binds effectively to VEGFR-2 with a high binding energy ( kcal/mol), indicating stability and potential therapeutic efficacy against cancer .

- In Vitro Studies : Albendazole has demonstrated selective toxicity towards tumor cells while sparing normal cells, making it a candidate for further development as an anticancer therapy .

Case Studies

- Clinical Trials : A double-blind randomized controlled trial assessed the effectiveness of albendazole combined with ivermectin versus placebo in treating helminth infections in Laos and Tanzania. Results showed significantly higher cure rates in the combination group compared to placebo .

- Anticancer Applications : In vitro studies have shown that albendazole induces apoptosis in various cancer cell lines, including those from breast and colorectal cancers, suggesting its potential as a chemotherapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of albendazole sulfoxide is characterized by rapid absorption and metabolism:

- Absorption : Albendazole is poorly absorbed (<5%) but shows increased bioavailability when taken with fatty meals (up to five-fold) .

- Half-life : The half-life of albendazole sulfoxide is approximately 8.5 hours, allowing for sustained therapeutic levels in the bloodstream .

Adverse Effects

While generally well-tolerated, albendazole can cause side effects such as:

特性

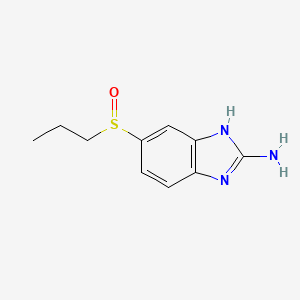

IUPAC Name |

6-propylsulfinyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-2-5-15(14)7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACOMYIQGVIQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。